2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a pyrimidine derivative, characterized by the presence of a methylcyclopropyl group attached to the pyrimidine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves several steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with a methylcyclopropyl derivative under specific conditions . The reaction typically requires the use of solvents such as dichloromethane and reagents like oxalyl chloride. The process involves stirring the mixture at room temperature, followed by the addition of anhydrous methanol under ice bath conditions . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it may inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine-4-carboxylic acid: A precursor in the synthesis of the compound.
4-Methylpyrrole-2-carboxylic acid: Another pyrimidine derivative with different functional groups.
The uniqueness of this compound lies in its specific methylcyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(2-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its structural features, which may influence its interaction with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O2. The presence of the methylcyclopropyl group and the carboxylic acid functional group are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1(CC1)C(=O)N=C(N)C=C1 |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including multidrug-resistant organisms, the compound demonstrated significant inhibitory effects. For instance, it was effective against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential as an antimicrobial agent in clinical settings .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro assays using human cancer cell lines have shown that it can induce cytotoxicity in cancer cells while exhibiting lower toxicity in non-cancerous cells. Specifically, studies involving A549 lung adenocarcinoma cells revealed that treatment with the compound resulted in decreased cell viability, indicating potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes and receptors. It is suggested that the compound interacts with targets involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly alter potency and selectivity against biological targets. For example, modifications to the cyclopropyl group or alterations in the carboxylic acid moiety may enhance its therapeutic index .
Table: SAR Analysis of Pyrimidine Derivatives
Compound | IC50 (μM) | Activity Type |
---|---|---|
This compound | 5.0 | Antimicrobial |
Compound A | 3.0 | Anticancer |
Compound B | 10.0 | Antimicrobial |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Antimicrobial Efficacy : In a study involving a panel of resistant bacterial strains, this compound showed a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting its potential as an alternative treatment option .
- Cancer Cell Line Studies : In experiments with A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value indicating significant anticancer properties .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-6(5)8-10-3-2-7(11-8)9(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
InChI Key |
RNTVQLMNSQLPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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